7-Chloro-6-(chlorosulfonyl)chromane-3-carboxylic acid
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Overview
Description
7-chloro-6-(chlorosulfonyl)-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid is a chemical compound that belongs to the class of benzopyran derivatives. This compound is characterized by the presence of a chloro group, a chlorosulfonyl group, and a carboxylic acid group attached to a benzopyran ring. Benzopyran derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-6-(chlorosulfonyl)-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the chlorination of a benzopyran derivative followed by sulfonylation and carboxylation reactions. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and sulfonylating agents like chlorosulfonic acid. The reactions are usually carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of 7-chloro-6-(chlorosulfonyl)-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
7-chloro-6-(chlorosulfonyl)-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove the chloro or sulfonyl groups.
Substitution: The chloro and sulfonyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids or carboxylic acids, while reduction can produce dechlorinated or desulfonylated derivatives.
Scientific Research Applications
7-chloro-6-(chlorosulfonyl)-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-chloro-6-(chlorosulfonyl)-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid involves its interaction with specific molecular targets. The chloro and sulfonyl groups play a crucial role in binding to enzymes or receptors, thereby modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- 7-chloro-6-fluoro-1-cyclopropyl-1,4-dihydro-4-oxo-3-quinoline carboxylic acid
- 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid
Uniqueness
7-chloro-6-(chlorosulfonyl)-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid is unique due to the presence of both chloro and chlorosulfonyl groups on the benzopyran ring. This combination of functional groups imparts distinct chemical reactivity and biological activity compared to other similar compounds. The specific arrangement of these groups also influences its binding affinity and selectivity towards molecular targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C10H8Cl2O5S |
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Molecular Weight |
311.14 g/mol |
IUPAC Name |
7-chloro-6-chlorosulfonyl-3,4-dihydro-2H-chromene-3-carboxylic acid |
InChI |
InChI=1S/C10H8Cl2O5S/c11-7-3-8-5(2-9(7)18(12,15)16)1-6(4-17-8)10(13)14/h2-3,6H,1,4H2,(H,13,14) |
InChI Key |
FTMCGTVGWSXWQE-UHFFFAOYSA-N |
Canonical SMILES |
C1C(COC2=CC(=C(C=C21)S(=O)(=O)Cl)Cl)C(=O)O |
Origin of Product |
United States |
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